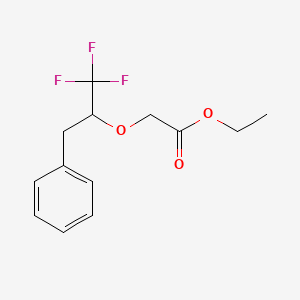

Ethyl 2-(1-benzyl-2,2,2-trifluoroethoxy)acetate

Description

Ethyl 2-(1-benzyl-2,2,2-trifluoroethoxy)acetate is an ethyl ester featuring a benzyl-substituted trifluoroethoxy group. Its structure combines a trifluoroethyl ether moiety with a benzyl group, conferring unique electronic and steric properties. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the benzyl group introduces aromatic interactions and steric bulk.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(1,1,1-trifluoro-3-phenylpropan-2-yl)oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3O3/c1-2-18-12(17)9-19-11(13(14,15)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAAGAZXDQSSKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC(CC1=CC=CC=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701203529 | |

| Record name | Ethyl 2-[2,2,2-trifluoro-1-(phenylmethyl)ethoxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701203529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257287-66-4 | |

| Record name | Ethyl 2-[2,2,2-trifluoro-1-(phenylmethyl)ethoxy]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=257287-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[2,2,2-trifluoro-1-(phenylmethyl)ethoxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701203529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-benzyl-2,2,2-trifluoroethoxy)acetate typically involves the reaction of ethyl acetate with 2,2,2-trifluoroethanol in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate ester, which is then further reacted with benzyl chloride to yield the final product .

Industrial Production Methods

In industrial settings, the production of Ethyl 2-(1-benzyl-2,2,2-trifluoroethoxy)acetate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This involves precise control of temperature, pressure, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-benzyl-2,2,2-trifluoroethoxy)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(1-benzyl-2,2,2-trifluoroethoxy)acetate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-benzyl-2,2,2-trifluoroethoxy)acetate involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. This allows it to interact with intracellular targets, potentially modulating various biochemical pathways .

Comparison with Similar Compounds

Ethyl 2-(2,2,2-Trifluoroethoxy)Acetate (CID 13148955)

- Molecular Formula : C₆H₉F₃O₃

- Key Features : Lacks the benzyl group, with a simpler trifluoroethoxy (-OCH₂CF₃) substituent.

- Properties :

Ethyl 2-(Trifluoromethoxy)Acetate (CAS 1027157-11-4)

- Molecular Formula : C₅H₇F₃O₃

- Key Features : Contains a trifluoromethoxy (-OCF₃) group instead of benzyl-trifluoroethoxy.

- Properties: Increased electron-withdrawing effect from the direct O-CF₃ linkage. Lower boiling point and higher volatility due to smaller size. Limited aromatic interactions compared to the benzyl-containing target compound .

Ethyl 2-(4-(Trifluoromethyl)Phenyl)Acetate (CAS 721-63-1)

- Molecular Formula : C₁₁H₁₁F₃O₂

- Key Features : Trifluoromethyl group attached to a phenyl ring directly bonded to the acetate.

- Similar lipophilicity (logP ≈ 2.8) but different electronic effects due to the absence of an ether oxygen. Applications in drug design as a bioisostere for hydrophobic groups .

Fluoroglycofen Ethyl Ester (CAS N/A)

- Structure: Contains a 2-nitro-5-(trifluoromethyl)phenoxy group linked to an ethyl ester.

- Key Features : Complex aromatic substitution with nitro and CF₃ groups.

- Properties :

Structural and Functional Analysis

Functional Group Impact

| Compound | Key Functional Groups | Electronic Effects | Steric Effects |

|---|---|---|---|

| Target Compound | Benzyl-O-CH₂CF₃, ethyl ester | Strong -I effect from CF₃, aromatic π-system | High steric bulk from benzyl |

| Ethyl 2-(2,2,2-Trifluoroethoxy)Acetate | -OCH₂CF₃, ethyl ester | Moderate -I effect from CF₃ | Minimal steric hindrance |

| Ethyl 2-(4-Cl-Phenoxy)Acetoacetate (CAS 10263-19-1) | 4-Cl-phenoxy, acetoacetate | Electron-withdrawing Cl, keto-enol tautomerism | Moderate hindrance from Cl |

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (Water) |

|---|---|---|---|

| Target Compound | ~292.2 | 3.5 | Low (lipophilic) |

| Ethyl 2-(Trifluoromethoxy)Acetate | 172.1 | 1.8 | Moderate in organic solvents |

| Ethyl 2-(4-Bromo-3-Fluorophenyl)Acetate (CAS 1296223-82-9) | 267.1 | 2.9 | Low (halogenated aromatic) |

Stability and Reactivity

- Hydrolysis : The target compound’s benzyl group slows ester hydrolysis compared to simpler analogs like Ethyl 2-(2,2,2-trifluoroethoxy)acetate.

- Thermal Stability : Enhanced by the CF₃ group’s electron-withdrawing effect, reducing decomposition rates.

Biological Activity

Overview

Ethyl 2-(1-benzyl-2,2,2-trifluoroethoxy)acetate (C13H15F3O3) is a synthetic organic compound notable for its trifluoroethoxy group, which enhances its lipophilicity and potential biological interactions. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and applications in medicinal chemistry.

The compound features a unique structure that includes:

- Trifluoroethoxy Group : This group increases the compound's hydrophobicity.

- Benzyl Substituent : Enhances interactions with biological membranes.

The biological activity of Ethyl 2-(1-benzyl-2,2,2-trifluoroethoxy)acetate is primarily attributed to its ability to penetrate cell membranes and interact with intracellular targets. The trifluoroethoxy moiety is believed to facilitate this process by modulating the compound's physicochemical properties, allowing it to influence various biochemical pathways within cells.

Antimicrobial Activity

Research indicates that compounds similar to Ethyl 2-(1-benzyl-2,2,2-trifluoroethoxy)acetate exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against a range of microorganisms:

| Microorganism | Activity Level |

|---|---|

| Escherichia coli | Significant |

| Staphylococcus aureus | Significant |

| Pseudomonas aeruginosa | Moderate |

| Aspergillus flavus | Moderate |

| Candida albicans | Significant |

These findings suggest that Ethyl 2-(1-benzyl-2,2,2-trifluoroethoxy)acetate may possess similar antimicrobial properties due to structural similarities with other active compounds .

Case Studies

- Antimicrobial Screening : In a study focused on the synthesis of related ethyl esters, compounds were screened against various bacteria and fungi. Results indicated that several derivatives exhibited potent antimicrobial activity, suggesting that modifications to the ethyl ester framework can enhance biological efficacy .

- Cytotoxic Evaluation : Another investigation into structurally related compounds revealed promising cytotoxic effects against cancer cell lines. The lead compound demonstrated an IC50 value of 25.3 µM against HeLa cells, indicating potential for further development in cancer therapeutics .

Applications in Medicinal Chemistry

Ethyl 2-(1-benzyl-2,2,2-trifluoroethoxy)acetate is being explored as a precursor for drug development due to its unique structural attributes. Its ability to modulate biological pathways makes it a candidate for:

- Antimicrobial Agents : Potential development of new antibiotics or antifungal agents.

- Anticancer Drugs : Exploration in oncology for compounds that can inhibit tumor growth or induce apoptosis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(1-benzyl-2,2,2-trifluoroethoxy)acetate?

- Methodology : A common approach involves stepwise etherification and esterification. For example, intermediates like benzyl-trifluoroethanol can be synthesized via nucleophilic substitution (e.g., benzylation of trifluoroethanol under basic conditions), followed by coupling with ethyl chloroacetate in aprotic solvents (e.g., THF) at controlled temperatures (e.g., 273 K). Recrystallization from ethanol or ether yields purified product .

- Yield Optimization : Initial yields (~55%) may be improved by optimizing stoichiometry, solvent polarity, or using phase-transfer catalysts .

Q. How is the compound characterized for purity and structural confirmation?

- Analytical Techniques :

- NMR Spectroscopy : , , and NMR identify functional groups (e.g., trifluoroethoxy, benzyl, ester) and confirm regiochemistry .

- X-Ray Crystallography : Single-crystal analysis (e.g., slow ethanol evaporation) resolves stereochemical ambiguities and validates bond lengths/angles .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in multi-step syntheses?

- Experimental Design :

- Solvent Screening : Compare polar aprotic solvents (THF, DMF) to stabilize intermediates and reduce side reactions.

- Temperature Gradients : Test reaction kinetics at 273 K vs. RT to balance reactivity and selectivity.

- Catalysis : Evaluate Lewis acids (e.g., ZnCl) or organocatalysts for etherification efficiency.

- Data Analysis : Use DOE (Design of Experiments) to correlate variables (e.g., solvent, catalyst loading) with yield improvements. Contradictory results (e.g., THF vs. DMF outcomes) may arise from competing solvation effects .

Q. What mechanistic insights explain the stability of the trifluoroethoxy group under acidic/basic conditions?

- Hypothesis Testing :

- Hydrolysis Studies : Monitor degradation products (e.g., trifluoroethanol, acetic acid) via HPLC under varying pH. The electron-withdrawing CF group likely resents nucleophilic attack, enhancing stability .

- Computational Modeling : DFT calculations can assess bond dissociation energies (BDEs) of the C-O (trifluoroethoxy) vs. ester linkages .

Q. How does the benzyl group influence the compound’s reactivity in cross-coupling reactions?

- Comparative Analysis :

- Substrate Scope : Replace benzyl with other aryl/alkyl groups (e.g., methyl, phenyl) and evaluate coupling efficiency (e.g., Suzuki-Miyaura).

- Steric Effects : X-ray data (e.g., dihedral angles) may reveal steric hindrance from the benzyl moiety impacting transition-state geometry .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported spectral data (e.g., NMR shifts)?

- Troubleshooting :

- Solvent Effects : Compare shifts in CDCl vs. DMSO-d; fluorine environments are sensitive to solvent polarity.

- Impurity Profiling : Trace byproducts (e.g., unreacted trifluoroethanol) may skew integration ratios. Use preparative TLC or column chromatography for isolation .

Applications in Academic Research

Q. Can this compound serve as a precursor for drug-delivery systems?

- Methodological Exploration :

- Prodrug Design : The ester group is enzymatically cleavable, enabling controlled release. Test hydrolysis rates in simulated physiological buffers (pH 7.4, 37°C) .

- Complexation Studies : Screen for host-guest interactions with cyclodextrins or liposomes using isothermal titration calorimetry (ITC) .

Q. What computational tools predict its metabolic pathways?

- In Silico Workflow :

- ADMET Prediction : Tools like SwissADME assess metabolic sites (e.g., ester hydrolysis, CYP450 interactions).

- Docking Simulations : Model interactions with esterase enzymes to prioritize synthetic analogs .

Stability and Handling

Q. What storage conditions ensure long-term stability?

- Best Practices : Store at -20°C in airtight, amber vials to prevent ester hydrolysis or photodegradation. Monitor purity via periodic HPLC analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.